molecular formula C38H38O16 B1247609 Phomoxanthone B

Phomoxanthone B

Cat. No. B1247609
M. Wt: 750.7 g/mol
InChI Key: RWPGIQJRECCQEK-ACMZUNAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomoxanthone B is a member of the class of xanthones that is a dimer isolated from Phomopsis. It exhibits cytotoxic, antimalarial and antitubercular activities. It has a role as a metabolite, an antimalarial, an antineoplastic agent and an antitubercular agent. It is an acetate ester, a biaryl, a member of phenols and a member of xanthones.

Scientific Research Applications

Antimalarial and Antitubercular Activities

Phomoxanthone B, along with Phomoxanthone A, isolated from the endophytic fungus Phomopsis sp., has exhibited significant in vitro antimalarial and antitubercular activities. These findings suggest its potential as a therapeutic agent in the treatment of malaria and tuberculosis (Isaka et al., 2001).

Protein Tyrosine Phosphatase Inhibition

Research has shown that Phomoxanthone B acts as a noncompetitive inhibitor of SHP2 and PTP1B and a competitive inhibitor of SHP1. This inhibition is significant as it affects key enzymes involved in cell signaling, suggesting its potential in cancer treatment and tumor immunotherapy (Yang et al., 2020).

Targeting ATP Synthase

Studies have identified mitochondrial ATP synthase as a likely target of Phomoxanthone B. This interaction leads to the inhibition of ATP synthase, indicating its potential use in anti-cancer therapy (Ali et al., 2022).

Anticancer Activities

Phomoxanthone B has been found to exhibit strong pro-apoptotic activity against human cancer cell lines, including breast cancer MCF7 cells. It was found to inhibit cell proliferation, migration, and invasion, and induce apoptosis, making it a promising compound for anticancer therapy (Chen et al., 2020).

Potential Antimicrobial and Antiparasitic Effects

Phomoxanthone B has shown antimicrobial activities against various bacteria and pronounced inhibitory effects against parasites, indicating its potential as an antimicrobial and antiparasitic agent (Ramos et al., 2022).

properties

Product Name

Phomoxanthone B

Molecular Formula

C38H38O16

Molecular Weight

750.7 g/mol

IUPAC Name

[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate

InChI

InChI=1S/C38H38O16/c1-15-11-25(45)30-33(48)28-26(53-37(30,13-49-17(3)39)35(15)51-19(5)41)10-8-21(31(28)46)22-7-9-23(43)27-32(47)29-24(44)12-16(2)36(52-20(6)42)38(29,54-34(22)27)14-50-18(4)40/h7-10,15-16,35-36,43,46-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1

InChI Key

RWPGIQJRECCQEK-ACMZUNAXSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)OC2(C1OC(=O)C)COC(=O)C)O

synonyms

phomo-xanthone B
phomoxanthone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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